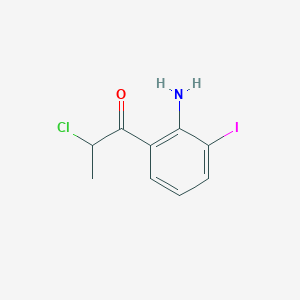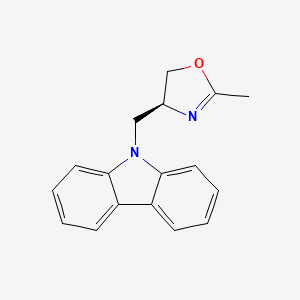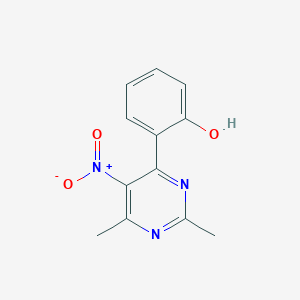
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral organophosphorus compound It features a diazaphospholidine ring with two naphthyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of a chiral amine with a phosphorus trichloride derivative, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for applications in pharmaceuticals and fine chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide has several scientific research applications, including:
Asymmetric Synthesis: It can be used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Medicinal Chemistry: The compound’s chiral nature makes it valuable in the synthesis of pharmaceuticals, where enantiomeric purity is crucial.
Material Science: It can be used in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism by which 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide exerts its effects typically involves coordination to metal centers in catalytic processes. The chiral environment provided by the naphthyl groups and the diazaphospholidine ring can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over another.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with phenyl groups instead of naphthyl groups.
1,3-Bis(®-1-(2-naphthyl)ethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl groups.
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is unique due to the presence of the naphthyl groups, which can provide distinct steric and electronic properties compared to phenyl or other aromatic groups. These properties can influence the compound’s reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C26H26N2OP+ |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C26H26N2OP/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(30(27)29)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-16,19-20H,17-18H2,1-2H3/q+1/t19-,20-/m1/s1 |
InChI-Schlüssel |
RUXZHOILXLPYLR-WOJBJXKFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)[C@H](C)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)C(C)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)

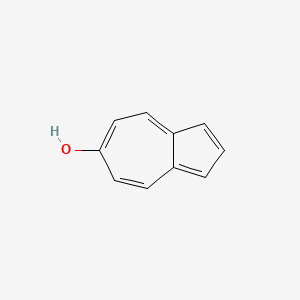
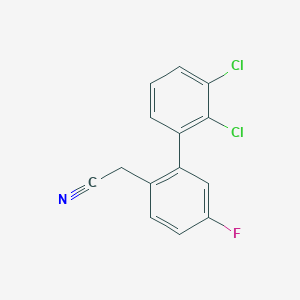
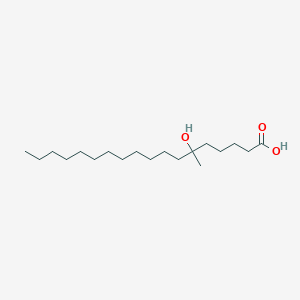

![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
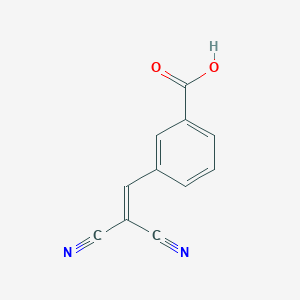
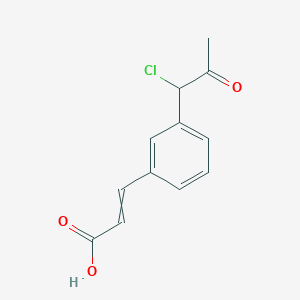
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
